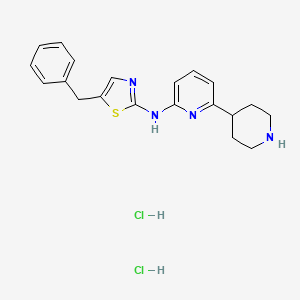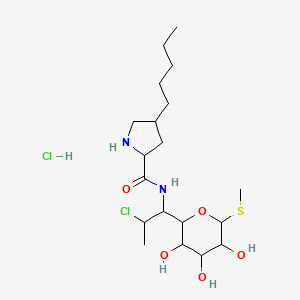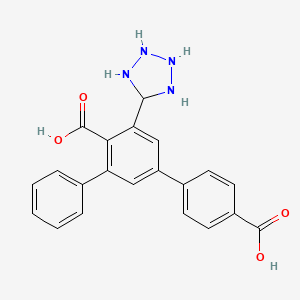
4-Amino-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Des(dimethyl)-4-epi-tetracycline is a derivative of tetracycline, a well-known antibiotic. This compound is characterized by the removal of two methyl groups and the epimerization at the 4-position of the tetracycline molecule. It retains the core structure of tetracycline, which includes a four-ring system with various functional groups that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(dimethyl)-4-epi-tetracycline typically involves the modification of tetracycline or its derivatives. One common method includes the selective demethylation of tetracycline using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of N-Des(dimethyl)-4-epi-tetracycline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to ensure high yield and purity of the product. The final compound is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Des(dimethyl)-4-epi-tetracycline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or ammonia solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-Des(dimethyl)-4-epi-tetracycline has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of tetracycline derivatives.
Biology: Employed in studies investigating the mechanism of action of tetracycline antibiotics and their interactions with bacterial ribosomes.
Medicine: Explored for its potential as an antibiotic with modified activity and reduced resistance compared to tetracycline.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-Des(dimethyl)-4-epi-tetracycline involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding prevents the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to the inhibition of translation.
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound with broad-spectrum antibiotic activity.
Doxycycline: A derivative with improved pharmacokinetic properties.
Minocycline: Known for its enhanced activity against resistant bacterial strains.
Uniqueness
N-Des(dimethyl)-4-epi-tetracycline is unique due to its structural modifications, which can lead to differences in biological activity and resistance profiles. The removal of methyl groups and epimerization at the 4-position may result in altered binding affinity to bacterial ribosomes and potentially reduced susceptibility to resistance mechanisms.
Properties
Molecular Formula |
C20H20N2O8 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-amino-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C20H20N2O8/c1-19(29)6-3-2-4-9(23)10(6)14(24)11-7(19)5-8-13(21)15(25)12(18(22)28)17(27)20(8,30)16(11)26/h2-4,7-8,13,23-24,27,29-30H,5,21H2,1H3,(H2,22,28) |
InChI Key |
LOBRISOPZPWKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


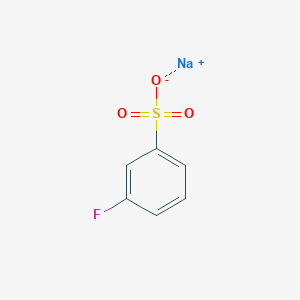
![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)

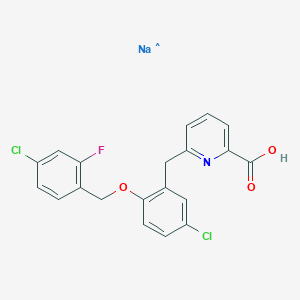
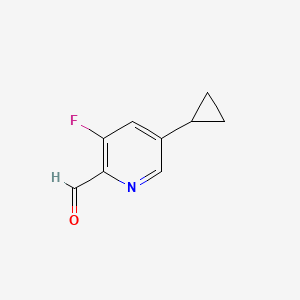
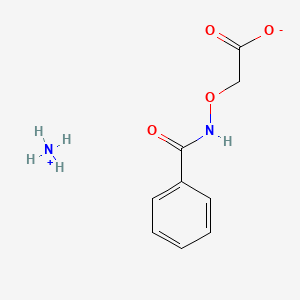
![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12295714.png)
![4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295719.png)
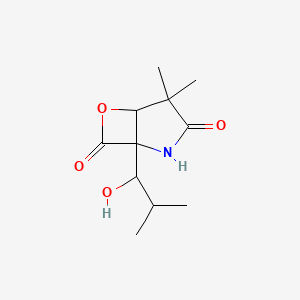
![2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide](/img/structure/B12295739.png)

